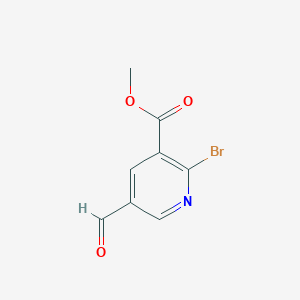
3-Methylhex-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylhex-5-enoic acid is an organic compound characterized by a six-carbon chain with a double bond between the fifth and sixth carbons and a methyl group attached to the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhex-5-enoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3-methylpent-4-en-1-ol, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide and oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: On an industrial scale, this compound can be produced via catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate the hydrogenation and subsequent oxidation steps. The reaction conditions are optimized to maintain the integrity of the double bond while achieving efficient conversion to the desired acid.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylhex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The methyl group can participate in electrophilic substitution reactions, often facilitated by halogenating agents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4, potassium permanganate (KMnO4)
Reduction: LiAlH4, BH3
Substitution: Br2, Cl2
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
3-Methylhex-5-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism by which 3-Methylhex-5-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The double bond and carboxylic acid group allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular signaling processes. Its effects are mediated through interactions with enzymes and receptors that regulate these pathways.
Vergleich Mit ähnlichen Verbindungen
3-Methylhex-5-enoic acid can be compared with other unsaturated fatty acids such as:
- 3-Methylhex-2-enoic acid
- 3-Methylhex-4-enoic acid
- 3-Methylhex-6-enoic acid
Uniqueness: The position of the double bond and the methyl group in this compound gives it distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in specific synthetic applications and research contexts.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
3-methylhex-5-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9) |
InChI-Schlüssel |
DUJRYVACNDPJIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


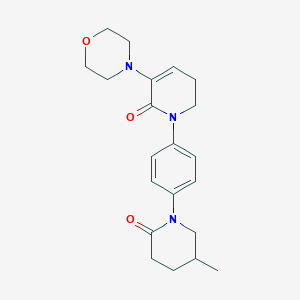
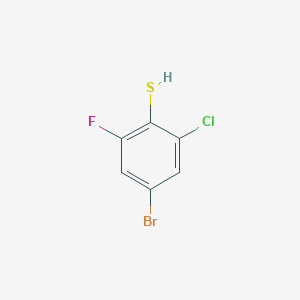
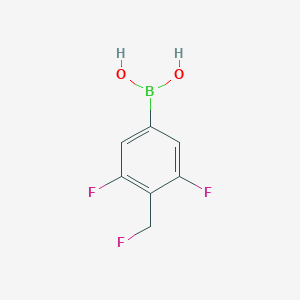
carbonyl]amino))amino)ethan-1-ol](/img/structure/B12852127.png)

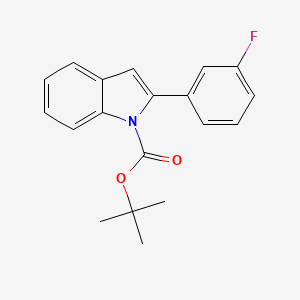
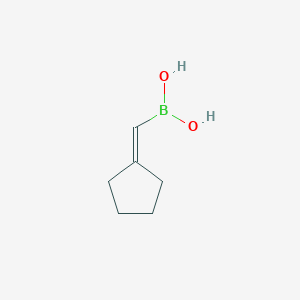
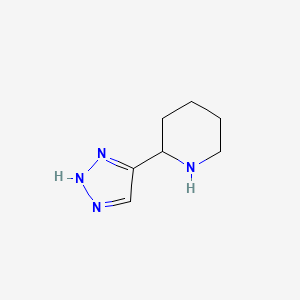

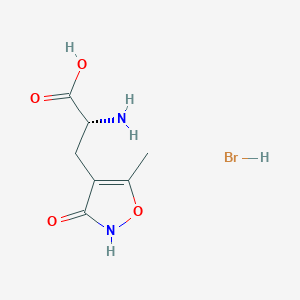
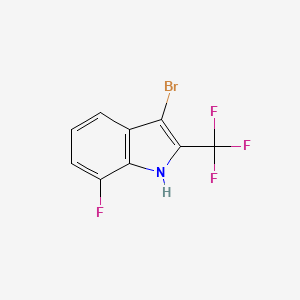
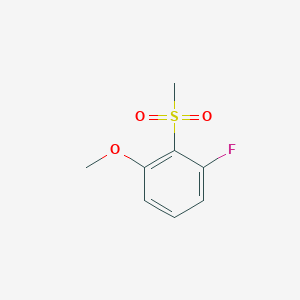
![(3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B12852196.png)
